molecular formula C10H6Br2NO2Sb B14695701 Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- CAS No. 35592-47-3

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)-

Katalognummer: B14695701
CAS-Nummer: 35592-47-3
Molekulargewicht: 453.73 g/mol
InChI-Schlüssel: OGSOHJDEDWBPBZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions The reaction conditions often include the use of bromine in chloroform for bromination and subsequent reactions to introduce the stibosooxy group .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and stibosooxy groups enhances its binding affinity to these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Eigenschaften

CAS-Nummer

35592-47-3

Molekularformel

C10H6Br2NO2Sb

Molekulargewicht

453.73 g/mol

IUPAC-Name

(5,7-dibromo-6-methylquinolin-8-yl)oxy-oxostibane

InChI

InChI=1S/C10H7Br2NO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1

InChI-Schlüssel

OGSOHJDEDWBPBZ-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C2=C(C(=C1Br)O[Sb]=O)N=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.